N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-19-10-7-15(13-20(19)25-2)11-12-21-26(22,23)18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWKYDGRDBZTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acid-Catalyzed C–N Bond Cleavage
Under strongly acidic conditions, the tertiary sulfonamide undergoes C–N bond cleavage , releasing the 3,4-dimethoxyphenethyl fragment. This reaction is catalyzed by triflic acid (TfOH) and proceeds via a benzylic carbocation intermediate:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Triflic acid (10 mol%), DCE/H<sub>2</sub>O, 80°C | – | Naphthalene-2-sulfonic acid, 3,4-dimethoxyphenethyl derivatives | 76–91% |
Mechanistic studies suggest protonation of the sulfonamide nitrogen destabilizes the C–N bond, leading to carbocation formation. The carbocation is stabilized by resonance with the dimethoxyphenyl group, favoring cleavage over competing N–S bond scission .
Oxidation Reactions
The benzylic C–H bond adjacent to the sulfonamide nitrogen is susceptible to oxidation. Under aerobic conditions with radical initiators (e.g., AIBN ), oxidation yields a hemiaminal intermediate , which hydrolyzes to form a ketone:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O<sub>2</sub>, AIBN, DCE/H<sub>2</sub>O, 80°C | Radical mechanism | 3,4-Dimethoxyphenylacetone | 68% |
Control experiments under inert atmospheres (N<sub>2</sub>) confirm the radical pathway is secondary to acid-catalyzed cleavage .
Substitution and Functionalization
The naphthalene ring undergoes electrophilic aromatic substitution (EAS) reactions. For example:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 1-Bromo-naphthalene-2-sulfonamide | 55% | |
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 1-Nitro-naphthalene-2-sulfonamide | 62% |
The electron-withdrawing sulfonamide group directs substitution to the 1-position of the naphthalene ring.
Base-Induced Stability
The sulfonamide demonstrates stability under basic conditions (pH 8–12), with no observed hydrolysis of the N–S bond. This contrasts with primary sulfonamides, which hydrolyze readily in strong bases .
Thermal Degradation
At temperatures >200°C, thermal decomposition produces sulfur dioxide and polymeric byproducts, as confirmed by thermogravimetric analysis (TGA) .
Key Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at room temperature. The resulting compound is characterized by its sulfonamide group, which plays a crucial role in its biological activity and chemical reactivity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The sulfonamide can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the sulfonamide group into an amine.
- Substitution : The aromatic rings can participate in electrophilic substitution reactions.
These reactions enable the compound to serve as a versatile building block in organic synthesis and materials science.
Biological Activities
Research indicates that this compound exhibits potential biological activities that are being explored for various applications:
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives possess significant antimicrobial activity against various pathogens. This compound may inhibit bacterial growth by interfering with essential metabolic pathways .
- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism of action may involve the inhibition of specific enzymes critical for tumor growth .
Therapeutic Applications
The therapeutic potential of this compound is under investigation for various diseases:
- Infectious Diseases : Due to its antimicrobial properties, it may be developed as a treatment for infections caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Cancer Treatment : Ongoing research aims to evaluate its efficacy as a chemotherapeutic agent against different types of cancer. The compound's ability to target specific molecular pathways could lead to novel treatment options .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antibacterial Activity : A study highlighted its effectiveness against clinically relevant Gram-positive pathogens. The compound showed selective inhibition of bacterial DNA synthesis while sparing mammalian cells, suggesting a favorable safety profile for therapeutic use .
- Cancer Cell Studies : Research demonstrated that the compound could induce cell cycle arrest and apoptosis in several cancer cell lines. These findings support further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Systems
a. Naphthalene-1-sulfonamide vs. Naphthalene-2-sulfonamide The positional isomerism of the sulfonamide group on the naphthalene ring significantly impacts molecular geometry and interactions. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide () exhibits a naphthalene-1-sulfonyl group, resulting in a 7.66° angle between the naphthalene and benzene rings.
b. Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () replaces the sulfonamide group with a benzamide moiety. This compound was synthesized in 80% yield via acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride. Unlike sulfonamides, benzamides lack the sulfonyl group’s strong hydrogen-bond acceptor capacity, which may reduce interactions with polar biological targets .
Functional Group Variations
a. Formamide Derivatives N-[2-(3,4-Dimethoxyphenyl)ethyl]formamides () serve as intermediates in isoquinoline alkaloid synthesis. These compounds undergo cyclization in the presence of p-toluenesulfonic acid, forming N-formylenamides. The formamide group’s lower steric bulk compared to sulfonamides may enhance cyclization efficiency but reduce thermal stability .
b. Quaternary Ammonium Derivatives The compound 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate () introduces a cationic ammonium center and carbamoyl linker. Its monoclinic crystal system (space group P21/c) and extensive hydrogen-bonding network contrast with sulfonamides’ typically neutral and planar structures, suggesting divergent solubility and crystallinity profiles .
Substituent Position Effects
N-[2-(4-Methoxyphenoxy)ethyl]naphthalene-2-sulfonamide () substitutes the 3,4-dimethoxyphenyl group with a 4-methoxyphenoxy moiety. This compound’s CAS number (295364-70-4) and synthetic accessibility (e.g., via sulfonyl chloride reactions) highlight its utility in structure-activity relationship (SAR) studies .
Data Tables
Table 2. Geometric Parameters of Naphthalene-1-sulfonamide Derivative ()
| Parameter | Value |
|---|---|
| Angle between naphthalene/benzene | 7.66° |
| Intramolecular C–H⋯O bonds | Stabilize molecular shape |
| Intermolecular π–π interactions | 3.710 Å (Cg1⋯Cg3) |
Research Findings and Implications
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, enhancing target binding in biological systems compared to benzamides .
- Positional Isomerism : Naphthalene-2-sulfonamide derivatives (e.g., ) may offer improved steric compatibility with hydrophobic enzyme pockets compared to naphthalene-1-sulfonamides .
- Crystallinity : Compounds with extended hydrogen-bonding networks (e.g., quaternary ammonium derivatives) display higher melting points and stability, advantageous for formulation .
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a naphthalene core and a dimethoxyphenyl group, which may contribute to its pharmacological properties. The following sections will detail its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.78 µg/mL |
In vitro studies have demonstrated that the compound inhibits biofilm formation in Staphylococcus aureus, indicating potential applications in treating infections associated with biofilms .
Anticancer Activity
The anticancer potential of this compound has also been explored. Sulfonamides are known to interfere with cellular processes in cancer cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting metabolic pathways and inhibiting cell proliferation.
- Case Study : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure .
Anti-inflammatory Activity
Research has suggested that sulfonamide derivatives possess anti-inflammatory properties. This compound has shown promise in reducing inflammation markers.
- Experimental Findings : In models of induced inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dimethoxy group enhances lipophilicity and facilitates better interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy substituents | Increased lipophilicity |
| Naphthalene core | Enhanced binding affinity |
| Sulfonamide group | Contributes to antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible synthesis involves coupling 2-naphthalenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:
- Activation : React 2-naphthalenesulfonyl chloride (mp 74–78°C, CAS 93-11-8) with amines in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃) to generate the sulfonamide bond .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (2–4 hours at 0–25°C) to minimize byproducts like unreacted sulfonyl chloride or dimerization .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (>61.3 µg/mL as a starting point) followed by incremental dilution in PBS or ethanol. Use UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) to quantify solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-UV. Monitor for hydrolysis of sulfonamide bonds or methoxy group demethylation .
Q. What preclinical toxicity parameters should be prioritized for initial safety assessment?
- Methodological Answer : Focus on systemic effects observed in structurally related naphthalene derivatives:
- Hepatic/Renal Toxicity : Assess serum ALT, AST, and creatinine levels in rodent models after 14-day oral dosing (10–100 mg/kg) .
- Body Weight Effects : Monitor weight loss ≥10% as an indicator of systemic toxicity .
- Cardiovascular Screening : Use ex vivo Langendorff heart preparations to evaluate arrhythmogenic potential at µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 3,4-dimethoxyphenyl group with mono-methoxy or halogen-substituted phenyl groups. Compare binding affinities in receptor assays (e.g., dopamine or serotonin receptors due to structural similarity to known ligands) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic data from related sulfonamides (e.g., CCDC 940423 for N-methylnaphthalene-1-sulfonamide derivatives) to identify key hydrophobic/π-π interactions .
Q. What advanced analytical techniques are suitable for resolving contradictions in spectral data (e.g., NMR vs. MS)?
- Methodological Answer :
- High-Resolution MS : Confirm molecular formula (e.g., C₂₀H₂₁NO₅S, exact mass 411.11) to distinguish between isobaric impurities .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions (δ 6.8–8.2 ppm) by correlating ¹H-¹³C couplings, particularly for naphthalene and methoxyphenyl protons .
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities using single-crystal diffraction (e.g., space group P2₁/c, Z = 4) .
Q. How can researchers design crystallization protocols to improve compound purity for structural studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) for slow evaporation. Optimize ratios to achieve needle-shaped crystals .
- Temperature Gradients : Use a thermal cycler to gradually reduce temperature (40°C → 4°C over 72 hours) to minimize polymorphism .
- Additive Screening : Introduce trace co-solvents (e.g., DMSO at 1% v/v) to enhance crystal lattice stability .
Q. What in silico strategies are effective for predicting metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Metabolism Prediction : Use software like ADMET Predictor or GLORYx to identify likely Phase I/II modifications (e.g., O-demethylation via CYP2D6 or sulfonation via SULT1A1) .
- Interaction Profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2C9) using molecular dynamics simulations (Amber22) to assess inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
